5-(4-Aminophenyl)cyclohexane-1,3-dione

Description

Structural Identification and Nomenclature

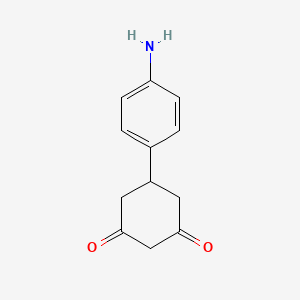

5-(4-Aminophenyl)cyclohexane-1,3-dione is a bicyclic organic compound characterized by a cyclohexane ring substituted with two ketone groups at positions 1 and 3 and a 4-aminophenyl group at position 5. Its systematic IUPAC name, This compound , reflects this substitution pattern. The molecular formula is C₁₂H₁₃NO₂ , with a molecular weight of 203.24 g/mol . Key structural identifiers include:

The compound’s X-ray crystallography data confirms a planar cyclohexane ring with conjugated ketone groups, while the 4-aminophenyl group adopts a equatorial orientation relative to the dione ring. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 6.5–7.2 ppm) and the cyclohexane-dione backbone (δ 2.1–3.4 ppm).

Historical Context of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives have been studied since the early 20th century, with foundational work on their synthesis and tautomeric behavior. The parent compound, 1,3-cyclohexanedione , was first synthesized in 1923 via the semi-hydrogenation of resorcinol. This discovery paved the way for derivatives such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), which became a cornerstone in organic chemistry for aldehyde detection and enolate studies.

Key Developments in Derivative Chemistry:

- Herbicidal Applications : In the 1980s, cyclohexane-1,3-dione derivatives gained prominence as herbicides. For example, tralkoxydim and sethoxydim inhibit acetyl-CoA carboxylase in grasses, leveraging the dione scaffold’s ability to form stable enolates.

- Pharmaceutical Intermediates : Derivatives like this compound emerged as intermediates in drug synthesis. Their amino-substituted aromatic rings enable conjugation with bioactive moieties, as seen in early studies on tyrosine kinase inhibitors.

- Synthetic Methodologies : Advances in Michael-Claisen cyclization (e.g., [3 + 3] routes) allowed efficient synthesis of polysubstituted diones, enabling access to compounds like 5-(4-nitrophenyl)cyclohexane-1,3-dione and its reduced aminophenyl counterpart.

The structural versatility of cyclohexane-1,3-dione derivatives is exemplified by their roles in diverse fields, from agrochemicals to materials science. For instance, 5-(4-methoxyphenyl)cyclohexane-1,3-dione (CAS 1774-12-5) has been utilized in photodynamic therapy research due to its electron-deficient ketone groups.

Propriétés

IUPAC Name |

5-(4-aminophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERQNZIFFMRNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of 4-Aminobenzaldehyde with Cyclohexane-1,3-dione

One of the most common laboratory synthesis routes involves the condensation of 4-aminobenzaldehyde with cyclohexane-1,3-dione. This process typically proceeds via a base-catalyzed or acid-catalyzed mechanism, facilitating the formation of the desired amino-substituted cyclohexane-1,3-dione through a Michael addition followed by cyclization.

- Base catalysis: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in ethanol or water.

- Acid catalysis: Acetic acid or hydrochloric acid in reflux conditions.

- Temperature: Usually between 60°C to 100°C.

- Purification: Recrystallization or chromatography to isolate the product.

Multi-step Synthesis from Aromatic Precursors

Research indicates that the synthesis can be achieved via multi-step reactions involving intermediate formation of substituted aromatic compounds, followed by cyclization to form the cyclohexane core. This method often employs reagents such as ethyl acrylate, acetone, or substituted acetone derivatives, reacting under basic conditions with sodium hydride (NaH) or sodium methoxide (NaOMe).

- Michael addition of acetone derivatives to α,β-unsaturated esters, followed by cyclization and subsequent amino group introduction.

Industrial Synthesis via Resorcinol Derivatives

Industrial processes, as documented in patent literature, utilize regio-selective Michael-Claisen reactions starting from resorcinol derivatives. These methods involve reduction with hydrogen donors in the presence of noble metal catalysts, followed by neutralization and purification steps to yield the target compound efficiently on a large scale.

Research Findings and Data Tables

Notes on Preparation Methods

- Reaction Optimization: The choice of solvent and temperature significantly influences yield and purity. Toluene and tetrahydrofuran (THF) are common solvents for the multi-step synthesis involving acetone derivatives.

- Base Selection: Sodium hydride (NaH) is frequently used for its strong basicity, facilitating enolate formation necessary for Michael addition.

- Purification Techniques: Recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexane is standard, with chromatography employed for higher purity requirements.

Summary of Research Findings

Research indicates that the most efficient synthesis involves initial formation of a ketone intermediate via condensation, followed by functionalization of the aromatic amino group. The process can be tailored for large-scale production by employing continuous flow reactors and advanced purification methods.

Key Points:

- The condensation of 4-aminobenzaldehyde with cyclohexane-1,3-dione is a primary route.

- Multi-step reactions involving acetone derivatives and ethyl acrylate, catalyzed by sodium hydride, are effective for complex modifications.

- Industrial methods leverage regio-selective Michael-Claisen reactions, providing high yields and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Aminophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthetic Routes

- Condensation Reaction : Involves 4-aminobenzaldehyde and cyclohexane-1,3-dione.

- Reaction Conditions : Acidic or basic environments are used to facilitate the reaction.

Chemistry

5-(4-Aminophenyl)cyclohexane-1,3-dione serves as a building block for synthesizing more complex organic molecules. It is utilized in studying various reaction mechanisms due to its unique structural properties.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, a study identified several cyclohexane-1,3-dione derivatives with significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines .

Medicine

The compound is explored for its therapeutic effects , particularly in drug development. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating enzyme activity or cellular processes.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating dyes and pigments.

Case Studies

-

Anticancer Activity :

- A study synthesized 40 derivatives based on cyclohexane-1,3-dione and evaluated their inhibitory activity against six cancer cell lines. Nineteen molecules were identified as highly cytotoxic .

- The structure-activity relationship (SAR) indicated that modifications to the cyclohexane core could enhance biological activity.

- Molecular Dynamics Simulations :

Mécanisme D'action

The mechanism of action of 5-(4-Aminophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Tables for Comparative Analysis

Table 1: Binding Affinity and Anticancer Activity of Selected Derivatives

| Compound | Binding Affinity (kcal/mol) | LC₅₀ (µg/ml) | Target Protein |

|---|---|---|---|

| 5c (4-bromophenyl) | −9.1 | 10.3134 | 2ZOQ (cancer) |

| 5-(4-Chlorophenyl) | −8.3 (estimated) | N/A | Kinases |

| 5-(4-Aminophenyl) | Not tested | N/A | Hypothetical |

Table 2: Substituent Effects on Key Properties

| Substituent | Electron Effect | Solubility | Bioactivity Trend |

|---|---|---|---|

| 4-Bromophenyl | Withdrawing | Low | High anticancer activity |

| 4-Aminophenyl | Donating | Moderate | Potential for H-bonding |

| 4-Ethoxyphenyl | Donating | Moderate | Intermediate activity |

Activité Biologique

5-(4-Aminophenyl)cyclohexane-1,3-dione (APCD) is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with APCD, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₁O₂

- Molecular Weight : 203.24 g/mol

- Structure : The compound features a cyclohexane-1,3-dione backbone with an amino group attached to the phenyl ring. This unique structure may enhance its reactivity and biological profile compared to simpler analogs.

Anticancer Properties

Research indicates that derivatives of cyclohexane-1,3-dione, including APCD, exhibit significant anticancer activity. Preliminary studies suggest that APCD can bind effectively to proteins involved in cancer pathways, potentially inhibiting their activity and contributing to anticancer effects .

Case Study: In Vitro Screening

A study evaluated various cyclohexane-1,3-dione derivatives for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioma. The results showed that 19 molecules exhibited promising cytotoxicity, with several candidates demonstrating IC50 values below 1 µM .

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| APCD | H460 (NSCLC) | <1 | High |

| APCD | A549 (NSCLC) | <1 | High |

| APCD | HT29 (Colorectal) | <1 | High |

While specific mechanisms of action for APCD are still under investigation, its structural characteristics suggest potential interactions with key biological targets. For example, it may inhibit receptor tyrosine kinases involved in tumor growth and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial potential of APCD. Compounds similar to APCD have been explored for their ability to combat bacterial infections. The synthesis of acridine derivatives from compounds like APCD has shown promise as therapeutic agents against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of APCD can be influenced by structural modifications. A comparative analysis with structurally related compounds highlights this relationship:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| 5-(3-Aminophenyl)cyclohexane-1,3-dione | Cyclohexane derivative | Anticancer activity | Different amino group position |

| 5-(2-Aminophenyl)cyclohexane-1,3-dione | Cyclohexane derivative | Moderate anticancer effects | Varying substitution effects |

| 4-Aminophenol | Aromatic amine | Analgesic properties | Lacks cyclohexane structure |

The unique combination of cyclohexane and phenyl functionalities in APCD enhances its reactivity compared to simpler analogs like 4-Aminophenol.

Future Directions

Ongoing research aims to elucidate the specific mechanisms through which APCD exerts its biological effects. Furthermore, studies focusing on pharmacokinetics and bioavailability will be crucial for advancing the development of APCD as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Aminophenyl)cyclohexane-1,3-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-aminophenyl derivatives and cyclohexane-1,3-dione under controlled conditions. For example, analogous compounds like 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized using amine and ketone precursors with catalysts (e.g., acid/base) at optimized temperatures (60–100°C) and inert atmospheres . To systematically optimize yield and purity, employ factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR : Use H and C NMR to confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and cyclohexane-dione backbone (δ 2.5–3.5 ppm for ketone environments).

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar compounds like 1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile .

- IR : Validate ketone (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) functional groups. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How does the presence of the 4-aminophenyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The electron-donating amine group enhances aromatic ring stability but may render the compound prone to oxidation. Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for similar diones) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound, particularly in electrophilic aromatic substitution (EAS) or redox reactions?

Methodological Answer: The aminophenyl group directs EAS to the para position due to its strong activating nature. For redox reactions (e.g., ketone reduction), employ DFT calculations (B3LYP/6-31G** level) to map transition states and predict regioselectivity, as seen in studies of methyl-substituted diones . Experimental validation via cyclic voltammetry can identify redox potentials, guiding reagent selection (e.g., NaBH for selective ketone reduction).

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Electrostatic Potential Maps : Calculate partial charges to identify nucleophilic (amine) and electrophilic (ketone) sites.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity toward electrophiles or nucleophiles. For example, studies on 5-ethylcyclohexane-1,3-dione used FMO analysis to rationalize regioselective reactions .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess stability in polar vs. nonpolar media .

Q. What experimental strategies are recommended for resolving contradictions in bioactivity data observed across different studies of this compound?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay).

- Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with bioactivity.

- Dose-Response Curves : Compare EC values across studies to rule out concentration-dependent effects. Reference methodologies from quasi-experimental designs in pharmacological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.